Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate is a chemical compound with a complex structure that includes a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effective and environmentally friendly production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate is unique due to its specific ester functional group and the position of the dioxin ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H12O5 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
MNLPWPILNNHRPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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